molecular formula C15H17Cl2N3O B6141829 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride CAS No. 1193387-10-8

4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride

Cat. No.: B6141829
CAS No.: 1193387-10-8
M. Wt: 326.2 g/mol
InChI Key: ODWXHTROVCJNAH-UHFFFAOYSA-N
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Description

4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride is a chemical compound with the molecular formula C15H15N3O·2HCl. It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Condensation Reaction: The compound can be prepared by the condensation of 4-(2-aminoethyl)phenol with 1,3-benzodiazole under acidic conditions.

  • Reduction Reaction: Another method involves the reduction of 4-(2-(1H-1,3-benzodiazol-2-yl)ethenyl)phenol using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution Reaction: A substitution reaction involving the reaction of 4-(2-aminoethyl)phenol with 1,3-benzodiazole in the presence of a suitable catalyst can also be employed.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Suitable catalysts and solvents are used to facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: It has applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Medicine: The compound is investigated for its potential therapeutic properties, including its use as an anti-inflammatory and antimicrobial agent. Industry: It is used in the development of materials with specific properties, such as conductive polymers and dyes.

Comparison with Similar Compounds

  • 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H): Used as a dopant for n-type organic semiconductors.

  • 4-Amino-2,1,3-benzothiadiazole: Used in the synthesis of fluorescent dyes and conductive materials.

Uniqueness: 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol dihydrochloride is unique in its structural features and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

4-[2-amino-2-(1H-benzimidazol-2-yl)ethyl]phenol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O.2ClH/c16-12(9-10-5-7-11(19)8-6-10)15-17-13-3-1-2-4-14(13)18-15;;/h1-8,12,19H,9,16H2,(H,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWXHTROVCJNAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(CC3=CC=C(C=C3)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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